molecular formula C11H11BrO2 B8204842 methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate

methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B8204842
M. Wt: 255.11 g/mol
InChI Key: JAPHEQMSWZSACK-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a bromine atom at the 5-position of the indene ring and a carboxylate ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate typically involves the bromination of 2,3-dihydro-1H-indene-2-carboxylate followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding indene derivative.

    Oxidation Reactions: The indene ring can be oxidized to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are typical.

Major Products

    Substitution: Products include azido, thiol, or alkoxy derivatives of the indene ring.

    Reduction: The major product is the de-brominated indene carboxylate.

    Oxidation: Products can include carboxylic acids or ketones, depending on the reaction conditions.

Scientific Research Applications

Methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bromine atom and the carboxylate ester group play crucial roles in its binding affinity and specificity. The compound can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-2,3-dihydro-1H-indene-2-carboxylate
  • Methyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate
  • Methyl 5-iodo-2,3-dihydro-1H-indene-2-carboxylate

Uniqueness

Methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific synthetic and biological applications.

Properties

IUPAC Name

methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-14-11(13)9-4-7-2-3-10(12)6-8(7)5-9/h2-3,6,9H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPHEQMSWZSACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C1)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Use of 5-bromo-indan-1-one (Intermediate NINETEEN-1) in a reaction with NaH and dimethylcarbonate (refer to procedures in Method EIGHTEEN) produced 5-bromo-1-oxo-indan-2-carboxylic acid methyl ester (Intermediate NINETEEN-2). A solution of 5-bromo-1-oxo-indan-2-carboxylic acid methyl ester (4.75 g, 17.7 mmol) in TFA (80 mL) at 0° C. was treated with triethylsilane (TES) (17.0 mL, 6.0 eq) and stirred for 18 h. After evaporation of the solvent, the residue was diluted with Et2O and washed with H2O (5×100 mL), sat. NaHCO3 (3×50 mL), brine (1×75 mL) and dried over MgSO4 to give crude 5-bromo-indan-2-carboxylic acid methyl ester (Intermediate NINETEEN-3). A solution of 5-bromo-indan-2-carboxylic acid methyl ester (Intermediate NINETEEN-3) in AcOH containing 20% HCl was stirred overnight. After evaporation of the solvent, the residue was dissolved in 1N NaOH. The resulting mixture was washed with Et2O (3×75 mL) after which it was acidified with HCl (aq). The solution was extracted with CH2Cl2 (3×150 mL) and the combined organic extracts was washed with H2O (3×100 mL), brine (1×75 mL), dried over MgSO4 and concentrated to give crude 5-bromo-indan-2-carboxylic acid. Use of 5-bromo-indan-2-carboxylic acid in Method EIGHTEEN produced 4-(5-bromo-indan-2-yl)-1,3-dihydro-imidazole-2-thione (Compound 148).
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

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